1-benzyl-1H-indole
Description
Nomenclature and Chemical Classification
1-Benzyl-1H-indole is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic indole (B1671886) system, where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, which is substituted at the nitrogen atom (position 1) with a benzyl (B1604629) group. chemspider.combhu.ac.in This N-substitution is a key feature that defines its chemical properties and reactivity.
The compound is classified as an indole derivative and a tertiary amine. The indole core itself is a prominent feature in a vast number of natural products and synthetic compounds. openmedicinalchemistryjournal.com The attachment of the benzyl group significantly influences the molecule's steric and electronic properties compared to the parent indole.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound chemspider.com |
| Molecular Formula | C₁₅H₁₃N chemspider.com |
| CAS Number | 3377-71-7 chemspider.com |
| Synonyms | N-benzylindole, 1-(Phenylmethyl)-1H-indole chemspider.comorgsyn.org |
Historical Context in Chemical Research
The history of this compound is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. Indole itself was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole, a derivative of the dye indigo (B80030). wikipedia.orgbiocrates.com The name "indole" is a combination of "indigo" and "oleum" (Latin for oil), as it was obtained by treating indigo dye with oleum. biocrates.com
The late 19th and early 20th centuries saw the development of fundamental synthetic methods for the indole core, most notably the Fischer indole synthesis in 1883, which remains a cornerstone of organic synthesis. wikipedia.orgirjmets.com As the importance of indole-containing compounds, such as the amino acid tryptophan and various alkaloids, became evident in the 1930s, research intensified. wikipedia.org
The synthesis and study of specific derivatives like this compound emerged from the desire to modify the indole scaffold to explore new chemical properties and biological activities. N-alkylation, the process of adding an alkyl or arylmethyl group to the indole nitrogen, became a crucial strategy. A procedure for synthesizing 1-benzylindole using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) was reported as a high-yield method, showcasing the practical interest in this specific compound as a building block. orgsyn.org This ability to functionalize the indole nitrogen opened the door to creating vast libraries of derivatives for screening in various applications, particularly in drug discovery. ijpsr.com
Significance as a Core Heterocyclic Scaffold in Organic Chemistry and Medicinal Chemistry
The indole ring system is described as a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that can bind to a diverse range of biological receptors. nih.gov this compound exemplifies this significance, serving as a versatile precursor in both organic synthesis and the development of therapeutic agents. rsc.org
In Organic Chemistry:
This compound is a valuable intermediate for constructing more complex molecular architectures. The benzyl group serves two primary functions: it acts as a protecting group for the indole nitrogen, preventing unwanted side reactions, and its presence can direct subsequent reactions to other positions on the indole ring. For example, the C3 position of the indole ring is electron-rich and prone to electrophilic substitution, and N-benzylation can modulate this reactivity. bhu.ac.in The compound is used in various synthetic transformations, including condensation reactions and cycloadditions, to build fused heterocyclic systems. vulcanchem.com
In Medicinal Chemistry:
The introduction of a benzyl group at the N-1 position is a widely used strategy in drug design to enhance the biological activity of the indole core. nih.gov This modification can improve properties such as target binding affinity and metabolic stability. Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities. ontosight.aisrce.hr
Research has demonstrated that these derivatives possess potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsr.comontosight.ainrfhh.comontosight.ai For instance, a study on 1-benzyl-indole-3-carbinol, a derivative of a natural product found in cruciferous vegetables, showed it had a dramatically enhanced potency (approximately 1000-fold) in suppressing the growth of human breast cancer cells compared to the non-benzylated parent compound, indole-3-carbinol. nih.gov Other research has focused on synthesizing novel 1-benzyl-indole hybrids, such as thiosemicarbazones, which have shown potential as enzyme inhibitors. researchgate.net The structural versatility of the this compound scaffold allows for the creation of compounds that can target various biological pathways, making it a cornerstone in the search for new drugs. mdpi.comnih.gov
Table 2: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Investigated Biological Activity | Research Focus |
|---|---|---|
| 1-Benzyl-indole-3-carbinol | Anticancer nih.gov | Inhibition of breast cancer cell proliferation. nih.gov |
| 1-Benzyl-3-heterocyclic indoles | Antimicrobial, Anticancer srce.hrresearchgate.net | Synthesis of new quinoxaline (B1680401) and imidazolidine (B613845) derivatives with activity against various microbes and cancer cells. srce.hrresearchgate.net |
| 1-Benzyl-indole thiosemicarbazones | Enzyme Inhibition (Tyrosinase) researchgate.net | Development of competitive inhibitors for tyrosinase. researchgate.net |
| General 1-Benzyl-indole derivatives | Antiviral (HCV) nih.gov | N-benzyl substitution enhanced anti-HCV properties in tetrahydroindole scaffolds. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-benzylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOCCEDXRQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187435 | |
| Record name | 1-Benzylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-71-7 | |
| Record name | 1-Benzylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3377-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Benzyl 1h Indole and Its Derivatives
Classical and Conventional Synthetic Routes
N-Alkylation of Indole (B1671886) via Nucleophilic Substitution
The most direct approach to 1-benzyl-1H-indole involves the N-alkylation of the indole nucleus with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. google.comorgsyn.org This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen attacks the electrophilic benzylic carbon.
A common procedure involves dissolving indole in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a strong base like potassium hydroxide (B78521) (KOH) to deprotonate the indole nitrogen, generating the more nucleophilic indolide anion. orgsyn.org Subsequent addition of benzyl bromide leads to the formation of this compound in high yields, typically between 85-89%. orgsyn.org The reaction is often exothermic and may require cooling. orgsyn.org
Phase-transfer catalysis offers an alternative for N-alkylation, utilizing an aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as a tetraalkylammonium salt, to facilitate the reaction between the indole and the alkylating agent in a two-phase system. tandfonline.comoup.com This method can provide exclusive N-alkylation. tandfonline.com
| Reagent/Condition | Role | Typical Example | Reference |
| Indole | Starting Material | Indole | orgsyn.org |
| Benzyl Halide | Alkylating Agent | Benzyl Bromide | orgsyn.org |
| Base | Deprotonation of Indole | Potassium Hydroxide (KOH) | orgsyn.org |
| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO) | orgsyn.org |
Multi-step Approaches
Multi-step syntheses provide access to this compound derivatives with specific substitution patterns. One such approach begins with the benzylation of indole, followed by formylation to introduce an aldehyde group, and subsequent reduction to the corresponding carbinol. nih.gov
The initial benzylation can be achieved using potassium hydroxide in DMSO followed by the addition of benzyl bromide. nih.gov The resulting 1-benzylindole is then subjected to formylation, a reaction that introduces a formyl group (-CHO) onto the indole ring, to yield 1-benzyl indole-3-aldehyde. nih.gov Finally, reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) furnishes the desired 1-benzyl-indole-3-carbinol. nih.gov
Another multi-step sequence involves the synthesis of N-benzyl-1H-indole-3-carboxamide. rsisinternational.org This process starts with the Vilsmeier-Haack formylation of indole to produce indole-3-carbaldehyde. rsisinternational.org This is followed by a Cannizzaro reaction for disproportionation, then chlorination using thionyl chloride, and finally, substitution with benzylamine (B48309) to yield the target compound. rsisinternational.org
Synthesis from Indole-3-carbaldehyde precursors
This compound derivatives can be readily prepared from indole-3-carbaldehyde. A straightforward N-alkylation of 1H-indole-3-carbaldehyde with benzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in a mixture of acetonitrile (B52724) (CH₃CN) and N,N-Dimethylformamide (DMF) under reflux conditions yields this compound-3-carbaldehyde in good yield (78.81%).
This intermediate, this compound-3-carbaldehyde, can be further modified. For instance, it can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of sodium hydroxide to form (Z/E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine. Additionally, the aldehyde group can be oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) with an 80% yield, or reduced to an alcohol. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 1H-indole-3-carbaldehyde | Benzyl chloride, K₂CO₃, CH₃CN, DMF | This compound-3-carbaldehyde | 78.81% | |
| This compound-3-carbaldehyde | NH₂OH·HCl, NaOH, Ethanol | (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine | - | |
| This compound-3-carbaldehyde | KMnO₄ | This compound-3-carboxylic acid | 80% | researchgate.net |
Acylation of Indoles
The acylation of indoles, followed by reduction, presents another pathway to this compound derivatives. The Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) typically yields 3-benzoylindole. To obtain the 1-benzyl derivative, a subsequent N-alkylation step would be necessary.
Alternatively, one can first benzoylate indole to form 1-benzoylindole, followed by formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃, DMF). Direct N-benzoylation of indole-3-carbaldehyde with benzoyl chloride in the presence of a base like pyridine (B92270) also yields 1-benzoyl-1H-indole-3-carbaldehyde. The benzoyl group can then be reduced to a benzyl group, although specific conditions for this reduction are not detailed in the provided context.
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis offers sophisticated and efficient methods for the synthesis of this compound derivatives, often with high levels of control and selectivity. mdpi.com
Pd(II)-Catalyzed Ligand-Controlled Synthesis
A notable example of palladium-catalyzed synthesis involves the ligand-controlled reaction of 2-alkynylanilines. rsc.orgrsc.org By carefully selecting the palladium catalyst and solvent system, the reaction can be directed towards different products. rsc.orgrsc.org
Specifically, using a palladium(II) trifluoroacetate (B77799) (Pd(tfa)₂) catalyst in a mixture of dimethyl sulfoxide (DMSO) and methanol (B129727) (MeOH) promotes a cyclization-carbonylation reaction of 2-alkynylanilines to afford methyl this compound-3-carboxylates in good yields. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net This method demonstrates the power of ligand and solvent choice in controlling the outcome of palladium-catalyzed transformations. rsc.orgrsc.org
| Catalyst System | Solvent | Reaction Type | Product | Reference |
| Pd(tfa)₂ | DMSO/MeOH | Cyclization-Carbonylation | Methyl this compound-3-carboxylates | rsc.orgbeilstein-journals.org |
| [Pd(tfa)₂(box)] | iPrOH | Cyclization-Carbonylation-Cyclization-Coupling | Symmetrical ketones with two indoles | rsc.orgrsc.org |
Pd(II)-Catalyzed Heterocyclization/Alkoxycarbonylation of 2-Alkynylanilines
A notable strategy for the synthesis of this compound derivatives involves the Pd(II)-catalyzed heterocyclization and alkoxycarbonylation of 2-alkynylanilines. beilstein-journals.orgresearchgate.net This method provides a direct route to N-substituted indole-3-carboxylic esters. In a significant development, researchers have demonstrated the selective synthesis of methyl this compound-3-carboxylates from N-substituted 2-alkynylanilines. rsc.orgbeilstein-journals.org This transformation is achieved using a catalytic system comprising Pd(tfa)2 (palladium(II) trifluoroacetate) and p-benzoquinone as an oxidant. researchgate.netbeilstein-journals.org The reaction conditions, including the solvent system (a DMSO/MeOH mixture) and temperature (ranging from 0 °C to 15 °C), are critical for achieving high selectivity and good yields. rsc.orgbeilstein-journals.org
The reaction proceeds through an initial Pd(II)-mediated activation of the alkyne, which facilitates an intramolecular nucleophilic attack by the aniline (B41778) nitrogen, leading to heterocyclization. beilstein-journals.orgbeilstein-journals.org Subsequent carbon monoxide insertion and trapping with an alcohol (alkoxycarbonylation) furnishes the desired indole-3-carboxylate. The choice of ligands and solvents can be pivotal in directing the reaction towards either the formation of methyl this compound-3-carboxylates or bis(1-benzyl-1H-indol-3-yl)methanones. rsc.orgbeilstein-journals.org
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Benzyl-2-alkynylaniline | Pd(tfa)2, p-benzoquinone | DMSO/MeOH | 0-15 | 48-120 | Methyl this compound-3-carboxylate | Good |
Pd(0)-Catalyzed Domino C,N-coupling/Carbonylation/Suzuki Coupling Reactions
A powerful one-pot strategy for the synthesis of functionalized indoles, including derivatives of this compound, is the Pd(0)-catalyzed domino reaction involving C,N-coupling, carbonylation, and Suzuki coupling. beilstein-journals.orgresearchgate.net This multicomponent approach allows for the rapid construction of complex indole structures from simple precursors. A key example is the synthesis of 2-aroylindoles from 2-gem-dibromovinylanilines. beilstein-journals.orgresearchgate.net
The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh3)4, in the presence of a base and a boronic acid derivative. beilstein-journals.orgresearchgate.net The process initiates with an intramolecular C,N-coupling to form the indole ring, followed by the insertion of carbon monoxide and a final Suzuki-Miyaura coupling reaction to introduce the aroyl group at the 2-position. beilstein-journals.orgresearchgate.net This domino sequence demonstrates high efficiency and atom economy, providing access to a diverse range of 2-aroylindoles in good yields. beilstein-journals.org
Cross-Coupling Reactions for Functionalization
The functionalization of the this compound scaffold is readily achieved through various palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comdoaj.orgnih.gov These methods are instrumental in introducing a wide array of substituents onto the indole core, particularly at the C3 position.
For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile serves as a versatile substrate for these transformations. mdpi.comdoaj.orgnih.gov
Sonogashira Coupling: This reaction enables the introduction of alkynyl groups at the C3 position by coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com
Suzuki-Miyaura Coupling: This highly popular method for C-C bond formation allows for the arylation or vinylation of the C3 position using boronic acids or their esters. mdpi.com Its advantages include the commercial availability of a wide range of boronic acids and their relatively low toxicity. mdpi.com
Stille Coupling: This reaction involves the coupling of the iodinated indole with organostannanes to form new C-C bonds.
Heck Coupling: The Heck reaction facilitates the direct coupling of the C3-iodoindole with alkenes, providing a straightforward route to 3-alkenylindoles. mdpi.com
These cross-coupling reactions have been successfully employed to synthesize a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, highlighting their broad applicability in the diversification of the this compound framework. mdpi.comdoaj.orgnih.gov
| Reaction | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkynes | Pd(II) catalyst, CuI | 3-Alkynylindoles |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd catalyst, Base | 3-Aryl/Vinylindoles |
| Stille | Organostannanes | Pd catalyst | 3-Substituted Indoles |
| Heck | Alkenes | Pd(OAc)2, KOAc, n-Bu4NCl | 3-Alkenylindoles |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. openmedicinalchemistryjournal.comresearchgate.net For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govtandfonline.com The synthesis of this compound derivatives has been successfully achieved under microwave irradiation. For example, the reaction of N-benzylisatin with 4-methylaniline in acetic acid under microwave conditions rapidly produces 1-benzyl-3-[(4-methylphenyl)imino]-indolin-2-one. This efficient and practical method is particularly valuable in medicinal chemistry for the rapid generation of compound libraries. mdpi.com
Solvent-Free Reactions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and minimizing hazards. ua.es The direct alkylation of indoles with alcohols under solvent-free conditions, using a base like KOH at elevated temperatures, presents a safe and environmentally friendly strategy for C3-alkylation. ua.es Furthermore, microwave-assisted, solvent-free, one-pot syntheses are gaining traction, such as in the Fischer indole synthesis, which can be carried out by irradiating a mixture of the reactants with a solid catalyst. researchgate.net The synthesis of certain diindolylmethane derivatives has also been achieved under microwave-assisted, catalyst-free, and solvent-free conditions. arkat-usa.org
Use of Green Solvents
When a solvent is necessary, the use of green solvents such as water or ionic liquids is a preferable alternative to traditional organic solvents. openmedicinalchemistryjournal.com Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of indole derivatives has been reported in aqueous media using catalysts like dodecylsulphonic acid or Cu(PPh3)Cl. openmedicinalchemistryjournal.com Ionic liquids have also been explored as recyclable alternatives to dipolar aprotic solvents for the regioselective alkylation of indoles. lookchem.com
| Approach | Example Reaction | Key Features | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | N-benzylisatin + 4-methylaniline | Rapid reaction times, high efficiency | |
| Solvent-Free Reaction | Indole + Benzyl alcohol | Reduced waste, environmentally benign | ua.es |
| Use of Green Solvents (Water) | Indole + Carbonyl compounds | Non-toxic, economical, eco-friendly | openmedicinalchemistryjournal.com |
Catalysis with Nanocatalysts and Green Catalysts
The development of sustainable chemical processes has led to the exploration of nanocatalysts and green catalysts for the synthesis of indole derivatives. These catalysts offer advantages such as high efficiency, reusability, and often milder reaction conditions compared to traditional methods.
One green approach involves the use of heterogeneous catalysts for the N-alkylation of indoles. A study demonstrated that Pt-loaded H+-exchanged BEA zeolite (Pt/HBEA) serves as an effective and reusable catalyst for the regioselective N-alkylation of indoles with benzylic alcohols. rsc.org This process operates under additive-free conditions, driven by a "borrowing-hydrogen" methodology, which involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. rsc.org
In the realm of nanocatalysis, magnetic nanoparticles (MNPs) have emerged as pivotal for indole synthesis due to their unique properties and simple recovery using an external magnet. nih.govresearchgate.net A recent and highly efficient one-step method for producing 3-benzylated indoles utilizes manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles. researchgate.net This reaction involves mixing indoles with benzyl alcohols in the presence of the nanocatalyst, yielding the desired products in moderate to good yields (54–89%). researchgate.net Other nanocatalysts, such as nano-sized copper(I) oxide (CuO), have also been employed for the synthesis of substituted indoles through C-N cross-coupling reactions. mlsu.ac.in The use of water as a solvent in some of these catalytic systems further enhances their green credentials. nih.govbeilstein-journals.orgacs.org
Table 1: Examples of Nanocatalysts and Green Catalysts in Indole Benzylation
| Catalyst | Reactants | Product Type | Key Features | Yield (%) |
|---|---|---|---|---|
| Manganese Ferrite (MnFe₂O₄) Nanoparticles | Indole, Benzyl Alcohol | 3-Benzylated Indole | Efficient, one-step, magnetic recovery | 54-89 |
| Pt/HBEA Zeolite | Indole, Benzyl Alcohol | N-Alkylated Indole | Reusable, additive-free, regioselective | - |
| Gold(III)/TPPMS | Indole-3-carboxylic acid, Benzylic Alcohol | C3-Benzylated Indole | Catalysis in water, sustainable | Good-Excellent |
Molecular Iodine-Catalyzed C-3 Selective Benzylation
A significant advancement in green chemistry is the use of molecular iodine (I₂) as an inexpensive, non-toxic, and environmentally benign catalyst. acs.org A method has been developed for the C-3 selective benzylation of indoles with benzylic alcohols using molecular iodine as the sole catalyst. acs.orgresearchgate.netnih.gov This protocol is notable for proceeding under metal-free, ligand-free, and base-free conditions. acs.orgresearchgate.net
The reaction is typically carried out with a low catalyst loading (e.g., 5 mol % of I₂) in a solvent like toluene (B28343) at a mild temperature of 40 °C, yielding the C-3 benzylated product in high yield. acs.org For instance, the reaction between 1-methylindole (B147185) and diphenylmethanol (B121723) produced the C-3 benzylated product in 85% yield within 5 hours. acs.org The proposed mechanism does not involve Brønsted acid catalysis but rather proceeds through a halogen-bond activation pathway. acs.orgresearchgate.net This method's wide functional group tolerance and mild conditions make it a valuable and sustainable alternative to transition-metal catalysis for creating C-C bonds at the C-3 position of indoles. acs.orgnih.gov
Table 2: Molecular Iodine-Catalyzed C-3 Benzylation of 1-Methylindole
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
| 1-Methylindole | Diphenylmethanol | I₂ (5 mol %) | Toluene | 40 | 5 | 85 |
Regioselectivity in Synthesis (e.g., N-benzylation versus C-benzylation)
Controlling the site of benzylation on the indole nucleus—either at the nitrogen (N-1) or a carbon atom (typically C-3)—is a critical aspect of synthesis. The outcome is highly dependent on the reaction conditions, catalyst, and substrates employed.
N-Benzylation: Classic N-alkylation is often achieved under basic conditions. A well-established procedure involves deprotonating the indole N-H with a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), followed by the addition of benzyl bromide. orgsyn.org This method reliably produces 1-benzylindole in high yields (85-97%). orgsyn.org More advanced catalytic systems also provide high N-selectivity. For example, a Pt/HBEA heterogeneous catalyst directs the alkylation of indoles with benzylic alcohols exclusively to the nitrogen atom. rsc.org Similarly, a dinuclear zinc-ProPhenol catalyst system, when used with N-Boc or N-Cbz protected imines, favors the N-alkylation product over the C-3 alkylation product. nih.gov
C-Benzylation: Conversely, C-3 benzylation is often favored under different catalytic conditions. The molecular iodine-catalyzed reaction with benzylic alcohols is explicitly C-3 selective. acs.org Palladium catalysis has also been extensively used to achieve C-3 benzylation. Using a palladium catalyst with ligands that have large bite angles, such as DPEphos, results in completely C-3 selective benzylation of 3-substituted indoles with no N-benzylation observed. acs.org Furthermore, some catalytic systems offer a switchable regioselectivity. A notable example is a manganese-catalyzed dehydrogenative alkylation of indolines with alcohols, where the choice of solvent can direct the reaction to yield either C-3 or N-alkylated indoles. rsc.orgorganic-chemistry.org
Table 3: Comparison of Regioselective Benzylation Methods
| Position | Method/Catalyst | Key Conditions | Typical Product | Ref. |
|---|---|---|---|---|
| N-1 | KOH / DMSO | Strong base, Benzyl halide | 1-Benzylindole | orgsyn.org |
| N-1 | Pt/HBEA Zeolite | Heterogeneous catalyst, Benzylic alcohol | N-Alkylated Indole | rsc.org |
| C-3 | Molecular Iodine (I₂) | Metal-free, Benzylic alcohol | 3-Benzylated Indole | acs.org |
| C-3 | Pd / DPEphos | Pd catalyst, Benzyl carbonate | 3-Benzylindolenine | acs.org |
| N-1 or C-3 | Manganese Catalyst | Solvent-dependent (e.g., THF vs. Toluene) | N- or C3-Alkylated Indole | rsc.org |
Yield Optimization and Purification Techniques
Achieving high yields and purity is paramount in the synthesis of this compound and its derivatives. Optimization strategies often involve the precise control of reaction parameters and monitoring of the reaction's progress.
Yield Optimization: Optimizing yields requires careful adjustment of parameters such as temperature, catalyst concentration, and reaction time. The progress of the reaction is frequently monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and minimize byproduct formation. mdpi.com The stoichiometry of the reagents is also critical; for instance, using a slight excess (1.2–1.5 equivalents) of the benzylating agent can drive the reaction to completion. In catalyst-driven reactions, the catalyst loading is a key variable. For a gram-scale synthesis using a zinc-ProPhenol catalyst, the loading could be reduced from 10 mol % to 2 mol % without compromising the yield or enantioselectivity. nih.gov
Purification Techniques: Once the reaction is complete, the target compound must be isolated and purified. Common purification methods include:
Extraction and Washing: The reaction mixture is often diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297). The organic layers are then washed to remove water-soluble impurities. orgsyn.orgmdpi.com
Chromatography: Column chromatography is a widely used technique for separating the desired product from unreacted starting materials and byproducts. A typical setup involves using silica (B1680970) gel as the stationary phase and a solvent system such as a hexane/ethyl acetate gradient as the mobile phase.
Recrystallization: For solid products, recrystallization is a powerful method for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, or ethanol-water) and allowed to cool, causing the pure compound to crystallize. orgsyn.orgmdpi.com In some optimized processes, such as a gold-catalyzed synthesis of bis(indolyl)methanes, purification can be achieved simply by recrystallization, which avoids the need for column chromatography. acs.org
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is used to separate the product from non-volatile impurities and excess high-boiling point reagents like benzyl bromide. orgsyn.org
Advanced Functionalization and Derivatization of 1 Benzyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C3 position, as the resulting intermediate cation is more stable. bhu.ac.in If the C3 position is already substituted, electrophilic substitution typically occurs at the C2 position. bhu.ac.in
Influence of the Benzyl (B1604629) Group's Electronic Nature on Reactivity
The benzyl group at the N1 position significantly influences the reactivity of the indole ring. While the benzyl group itself is generally considered to be electron-donating, its impact can be modulated by substituents on its phenyl ring. Electron-donating substituents on the benzyl group can enhance the electron density of the indole nucleus, thereby accelerating electrophilic substitution reactions. Conversely, electron-withdrawing substituents on the benzyl group can decrease the indole's reactivity. jst.go.jp This principle allows for the strategic modulation of the indole core's reactivity in various synthetic applications.
Functionalization at the 3-position
The C3 position of 1-benzyl-1H-indole is highly nucleophilic and readily undergoes substitution with a variety of electrophiles. smolecule.com Palladium-catalyzed reactions have proven to be particularly effective for the C3-benzylation of indoles. acs.orgnih.gov For instance, the reaction of 3-substituted indoles with benzyl carbonates in the presence of a palladium catalyst and a suitable ligand, such as DPEphos, results in the formation of 3-benzylindolenines with a newly formed quaternary center. acs.orgnih.gov This transformation is highly selective for the C3 position, with no N-benzylation products observed. acs.orgnih.gov
Introduction of Carboxylic Acid Moieties (e.g., this compound-2-carboxylic acid)
The introduction of a carboxylic acid group onto the this compound scaffold provides a valuable handle for further derivatization, such as amide bond formation, and can enhance solubility and biological interactions. vulcanchem.com One common strategy for synthesizing this compound-2-carboxylic acid involves the N-benzylation of indole-2-carboxylic acid or its corresponding ester. nih.gov
A straightforward method for the synthesis of this compound-2-carboxylic acid involves the reaction of ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous potassium hydroxide (B78521) in acetone. nih.gov This method can be controlled to yield either the alkylated ester or the corresponding carboxylic acid. nih.gov Another approach involves the oxidation of this compound-2-carbaldehyde.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl this compound-2-carboxylate | High | nih.gov |
| Ethyl indol-2-carboxylate | Benzyl bromide, NaOEt, Ethanol (B145695) | This compound-2-carboxylic acid | Moderate | nih.gov |
| This compound-3-carbaldehyde | KMnO4, Acetone/water | This compound-3-carboxylic acid | 80% | researchgate.net |
| Indole-6-carboxylic acid | Benzyl bromide, NaH, DMF | This compound-6-carboxylic acid | - |
Synthesis of Carbaldehyde Derivatives (e.g., this compound-2-carbaldehyde, this compound-3-carbaldehyde)
Carbaldehyde derivatives of this compound are versatile intermediates in organic synthesis, serving as precursors for a wide range of functional groups. lookchem.com The synthesis of these aldehydes can be achieved through various formylation methods.
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles, typically at the C3 position. ekb.eg However, direct formylation at the C2 position is also possible. For example, 1-methyl-5-phenyl-1H-indole-2-carbaldehyde has been synthesized from the corresponding indole. beilstein-journals.org
A common route to this compound-3-carbaldehyde involves the N-alkylation of indole-3-carbaldehyde with benzyl bromide. mdpi.comnih.gov This reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like DMF. mdpi.comnih.gov
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Indole | n-Butyllithium, THF; then tert-butyllithium, THF; then DMF | 1H-Indole-2-carbaldehyde | 58% | |
| Indole-3-carbaldehyde | Benzyl chloride, K2CO3, CH3CN/DMF, reflux | This compound-3-carbaldehyde | 78.81% | mdpi.com |
| Indole-3-carbaldehyde | Benzyl bromide, K2CO3, DMF, reflux | This compound-3-carbaldehyde | 91% | nih.gov |
| 1H-Indole-3-carbaldehyde | Benzyl bromide, 50% aq. NaOH, CH2Cl2, PTC | This compound-3-carbaldehyde | 85-90% | ekb.eg |
Formation of Amide Derivatives (e.g., N-benzyl-1H-indole-3-carboxamide, this compound-5-carboxamide)
Amide derivatives of this compound are of significant interest due to their potential biological activities. The synthesis of these amides is typically achieved by coupling a this compound carboxylic acid with an appropriate amine.
For instance, N-benzyl-1H-indole-3-carboxamide can be synthesized by reacting this compound-3-carboxylic acid with benzylamine (B48309). tandfonline.com The carboxylic acid itself can be prepared from the corresponding carbaldehyde. rsisinternational.org Alternatively, the indole-3-carbonyl chloride can be reacted directly with benzylamine. rsisinternational.org
Similarly, this compound-5-carboxamide derivatives can be prepared by coupling 1H-indole-5-carboxylic acid with N-benzyl substituted piperidines. ptfarm.pluj.edu.pl
| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Yield | Reference |
| This compound-3-carboxylic acid | Benzylamine | SOCl2, Toluene (B28343), reflux; then amine | N,1-Dibenzyl-1H-indole-3-carboxamide | 84.6% | tandfonline.com |
| Indole-3-carbonylchloride | Benzylamine | Triethylamine | N-benzyl-1H-indole-3-carboxamide | 43.8% | rsisinternational.org |
| 1H-Indole-5-carboxylic acid | 4-Amino-1-benzylpiperidine | CDI, THF | 1-Benzylpiperidine amide of 1H-indole-5-carboxylic acid | 83% | uj.edu.pl |
| 1H-Indole-5-carboxylic acid | 4-Amino-1-(3-chloro)benzylpiperidine | CDI, THF | 1-(3-Chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | 25% | ptfarm.pl |
Incorporation into Hybrid Molecules and Scaffolds
The this compound moiety is a valuable building block for the construction of more complex hybrid molecules and scaffolds. ijpsr.info This strategy aims to combine the structural features of this compound with other pharmacophores to create novel compounds with enhanced or synergistic biological activities. ajol.info
Examples of such hybrid molecules include:
Indole-coumarin hybrids: These have been synthesized by reacting 1-benzyl-1H-indoles with coumarin (B35378) moieties. ijpsr.info
Indole-benzimidazole hybrids: These have been prepared to explore their potential as anticancer agents. ajol.info
Indole-based thiosemicarbazones: These have been synthesized from this compound-3-carbaldehyde and evaluated for their biological activities. nih.gov
Indole-triazole hybrids: Bioisosteric replacement has led to the development of 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole derivatives. nih.gov
The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing the functionalization strategies discussed in the previous sections to link the this compound core to other molecular fragments.
Indole-Derived Hydrazones
Indole-derived hydrazones are a significant class of compounds synthesized from this compound. The general synthetic route involves the N-benzylation of an indole-3-carboxaldehyde (B46971), followed by a condensation reaction with various hydrazides.
The synthesis typically begins with the reaction of indole-3-carboxaldehyde with benzyl bromide in the presence of a catalyst like potassium carbonate (K₂CO₃) in a solvent such as methanol (B129727) (MeOH) or dimethylformamide (DMF). nih.govnih.gov This initial step yields this compound-3-carboxaldehyde. nih.govnih.gov Subsequently, this aldehyde is refluxed with a selection of hydrazides, often with acetic acid as a catalyst, to produce the final N-benzyl indole-derived hydrazone derivatives. nih.govresearchgate.net
These compounds have been the subject of significant research due to their potential biological activities. Studies have explored their applications as anticancer agents, particularly against triple-negative breast cancer (TNBC). nih.govresearchgate.net For instance, a series of N-benzyl indole-derived hydrazones were synthesized and evaluated for their in vitro anti-TNBC activity, with some compounds showing significant efficacy against MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may interact with targets like the epidermal growth factor receptor (EGFR). nih.gov The structure-activity relationship (SAR) analyses indicate that the nature of the substituent on the hydrazide moiety significantly influences the biological activity. rsc.org
| Compound Name | Base Scaffold | Synthetic Precursors | Noted Activities |
| N-benzyl indole-derived hydrazones | This compound | Indole-3-carboxaldehyde, Benzyl bromide, Hydrazides | Anti-triple-negative breast cancer (TNBC) nih.govresearchgate.net |
Thiosemicarbazones
Thiosemicarbazones derived from this compound are another class of compounds with notable biological potential. The synthesis of these derivatives also starts with the preparation of N-benzyl-3-formyl indole from indole-3-carbaldehyde and benzyl bromide. nih.gov This intermediate is then reacted with various thiosemicarbazides to yield the target 1-benzyl indole-based thiosemicarbazones. nih.gov
Research has focused on the inhibitory potential of these compounds against enzymes like tyrosinase. nih.gov A study reported the synthesis of a series of N-1 and C-3 substituted indole-based thiosemicarbazones which displayed moderate to good tyrosinase inhibition. nih.gov The structure-activity relationship (SAR) analysis from this study suggested that substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazone moiety enhanced the inhibitory activity. nih.gov Furthermore, metal complexes of indole-thiosemicarbazone ligands have been synthesized and evaluated for their antimicrobial properties. nih.gov For example, an iron(III) complex of (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide showed significant antifungal activity against Candida albicans and Candida glabrata. nih.gov
| Compound Name | Base Scaffold | Synthetic Precursors | Noted Activities |
| 1-Benzyl indole-based thiosemicarbazones | This compound | Indole-3-carbaldehyde, Benzyl bromide, Thiosemicarbazides | Tyrosinase inhibition nih.gov |
| (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide Metal Complexes | This compound | (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide, Metal salts (Fe, Co, Ni, Cu) | Antimicrobial nih.gov |
Triazole-containing Hybrids
The fusion of the this compound core with a 1,2,3-triazole ring has led to the development of novel hybrid molecules with a broad spectrum of pharmacological activities. researchgate.netnih.gov The synthesis of these hybrids often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring. rsc.orgtandfonline.com
These triazole-containing hybrids have been investigated for various therapeutic applications, including their potential as anticancer, antimicrobial, and anti-HIV agents. researchgate.netnih.gov For example, a series of 1-benzyl-1H-1,2,3-triazoles attached to carbohydrate templates were synthesized and showed inhibitory activity against HIV-1 reverse transcriptase. researchgate.net Another study reported the synthesis of hybrid molecules containing indole, triazole, and thiazolidinedione moieties, which were evaluated as potential anticancer agents. researchgate.net The versatility of the triazole linker allows for the connection of the this compound scaffold to other pharmacologically active motifs, creating multi-target-directed ligands. mdpi.com
| Compound Name | Base Scaffold | Synthetic Approach | Noted Activities |
| 1-Benzyl-1H-1,2,3-triazole-carbohydrate hybrids | This compound, Carbohydrate | Click Chemistry (CuAAC) | HIV-1 reverse transcriptase inhibition researchgate.net |
| Indole-Thiazolidinedione-Triazole hybrids | This compound, Thiazolidinedione, 1,2,3-Triazole | N-benzylation, Knoevenagel condensation, Click chemistry | Anticancer researchgate.net |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | This compound, Quinoline | Not specified | Anti-amastigote nih.gov |
Piperidine (B6355638) and Piperazine (B1678402) Conjugates
Conjugation of the this compound moiety with piperidine and piperazine rings has yielded compounds with potential applications in neuropharmacology and other therapeutic areas. The synthesis of these conjugates often involves the reaction of a this compound derivative containing a carboxylic acid or an acyl halide with an appropriate piperidine or piperazine derivative.
For instance, a series of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles were synthesized as potential ligands for D4 dopaminergic receptors. researchgate.net The synthesis involved the oxidation of this compound-3-carbaldehyde to the corresponding carboxylic acid, which was then coupled with various arylpiperazines. researchgate.net Other research has focused on indole-piperazine derivatives for their potential antidepressant, anticancer, and anti-inflammatory properties. smolecule.comontosight.aijrespharm.com The combination of the indole and piperazine scaffolds can lead to compounds with unique biological profiles, potentially interacting with serotonin (B10506) receptors or exhibiting cytotoxic effects on cancer cell lines. smolecule.com
| Compound Name | Base Scaffold | Synthetic Precursors | Noted Activities |
| 1-Benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles | This compound, Piperazine | This compound-3-carboxylic acid, Arylpiperazines | Potential D4 dopaminergic ligands researchgate.net |
| 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one | This compound, Piperazine | Not specified | Potential antidepressant, anticancer smolecule.com |
| 3-(4-benzylpiperazine-1-carbonyl)-1H-indole | 1H-Indole, Piperazine | Not specified | Potential neuroprotective, anti-inflammatory, anticancer ontosight.ai |
Quinoxaline (B1680401) Derivatives
The fusion of a this compound ring with a quinoxaline moiety results in hybrid structures with interesting photophysical and biological properties. The synthesis of these derivatives can be achieved through various condensation reactions. A common method involves the reaction of a 1-benzyl-indoline-2,3-dione (N-benzylisatin) with an o-phenylenediamine (B120857) derivative.
These compounds have been investigated for their potential as antiviral and anticancer agents. The synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-phenylquinoxalin-2(1H)-one has been reported, highlighting the functionalization possibilities of the quinoxaline core. rsc.org The electronic and structural properties of these compounds make them candidates for applications in materials science, such as in the development of fluorescent probes. mdpi.com
| Compound Name | Base Scaffold | Synthetic Method | Potential Applications |
| 1-Benzyl-indolo[2,3-b]quinoxalines | This compound, Quinoxaline | Condensation of N-benzylisatin with o-phenylenediamines | Antiviral, Anticancer |
| 3-(1-Benzyl-1H-indol-3-yl)-1-phenylquinoxalin-2(1H)-one | This compound, Quinoxaline | Copper-catalyzed N-arylation | Not specified rsc.org |
Indoline-2,3-dione (Isatin) Hybrids
Hybrids incorporating both the this compound and the indoline-2,3-dione (isatin) scaffolds have emerged as a promising class of compounds in medicinal chemistry. Isatin (B1672199) itself is a privileged structure with a wide range of biological activities. rsc.orgbioline.org.br The synthesis of these hybrids often involves the N-benzylation of isatin, followed by a condensation reaction at the C-3 carbonyl group with a suitable hydrazide or other nucleophile. rsc.org
Research has demonstrated the potential of these hybrids as anticancer and antimicrobial agents. rsc.orgvulcanchem.com For example, a series of N-benzyl isatin-based hydrazones were synthesized and showed potential as agents against triple-negative breast cancer. rsc.org Similarly, isatin-indole molecular hybrids have been synthesized and evaluated for their antimicrobial properties, with some compounds exhibiting good activity against Gram-positive bacteria and fungi. mdpi.com The substituent at the N-1 position of the isatin ring has been shown to be crucial for the antiproliferative activity of these compounds. nih.gov
| Compound Name | Base Scaffold | Synthetic Approach | Noted Activities |
| N-Benzyl isatin-based hydrazones | 1-Benzylindoline-2,3-dione, Hydrazide | N-benzylation of isatin, Condensation | Anticancer (Triple-negative breast cancer) rsc.org |
| Isatin-indole molecular hybrids | 1-Benzylindoline-2,3-dione, Indole carbohydrazide | Condensation | Antimicrobial mdpi.com |
| 1,5-Disubstituted indolin-2,3-diones | Indoline-2,3-dione | N-benzylation and further substitution | Anticancer (leukemia) nih.gov |
Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-benzyl-1H-indole derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy is fundamental for identifying the various protons within a this compound derivative. The chemical shifts (δ) of these protons are indicative of their electronic environment.
For the parent compound, this compound, the benzylic methylene (B1212753) protons (-CH₂Ph) typically appear as a singlet around δ 5.21-5.31 ppm. orgsyn.orgrsc.org The protons of the indole (B1671886) ring and the benzyl (B1604629) group resonate in the aromatic region, generally between δ 7.0 and 7.7 ppm. orgsyn.orgrsc.org For instance, in one study, the ¹H NMR spectrum of this compound in CDCl₃ showed a singlet for the benzylic protons at δ 5.31 ppm, a doublet for the H-3 proton of the indole ring at δ 6.61 ppm, and a multiplet for the remaining aromatic protons between δ 7.09 and 7.71 ppm. rsc.org
Substituents on the indole or benzyl rings significantly influence the chemical shifts. For example, in 2-azido-1-benzyl-1H-indole-3-carbaldehyde, the benzylic methylene protons are observed at δ 5.46 ppm, while the aldehyde proton gives a characteristic singlet at δ 10.17 ppm. vulcanchem.com In N-substituted indole-2- and 3-carboxamide derivatives, the benzylic CH₂ protons appear as singlets in the range of δ 5.73–5.84 ppm. tandfonline.com
Conformational studies, particularly for more flexible derivatives, can also be performed using ¹H NMR. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, for example, can help determine the spatial proximity of different protons, providing insights into the preferred conformations of the molecule. researchgate.net While detailed conformational analysis of the parent this compound is not extensively documented in the provided results, studies on related systems like 1-benzyl-1,2,3,4-tetrahydroisoquinolines demonstrate the power of NMR in understanding conformational preferences, such as extended versus folded forms. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for Selected this compound Derivatives
| Compound | Solvent | Benzylic CH₂ (ppm) | Indole Protons (ppm) | Benzyl Protons (ppm) | Other Protons (ppm) |
| This compound rsc.org | CDCl₃ | 5.31 (s, 2H) | 6.61 (d, 1H), 7.12 (m, 2H), 7.71 (d, 1H) | 7.09-7.37 (m, 5H) | |
| This compound orgsyn.org | CDCl₃ | 5.21 (s, 2H) | 6.52 (d, 1H), 7.0-7.4 (m, 2H), 7.5-7.7 (m, 1H) | 7.0-7.4 (m, 5H) | |
| 2-Azido-1-benzyl-1H-indole-3-carbaldehyde vulcanchem.com | CDCl₃ | 5.46 (s, 2H) | 7.11–7.33 (m, 3H), 8.31–8.34 (m, 1H) | 7.11–7.33 (m, 5H) | 10.17 (s, 1H, -CHO) |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide tandfonline.com | DMSO-d₆ | 5.81 (s, 2H) | 7.15-7.73 (m, 4H) | 7.07-7.41 (m, 5H) | 10.50 (s, 1H, CONH), 7.41-7.79 (m, 4H, chlorophenyl) |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile nih.gov | CDCl₃ | 5.51 (s, 2H) | 7.38-7.50 (m, 3H) | 7.18-7.37 (m, 5H) |
¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the benzylic carbon (-CH₂) typically resonates around δ 50.3 ppm. rsc.org The carbons of the indole and benzyl rings appear in the aromatic region, generally between δ 101 and 138 ppm. rsc.org For the parent compound, specific assignments include signals at δ 101.9 (C-3), 109.9 (C-7), 119.8 (C-5), 121.2 (C-4), 121.9 (C-6), 127.0 (C-2'), 127.8 (C-4'), 128.5 (C-2), 129.0 (C-3'), 136.6 (C-8), and 137.8 (C-1'). rsc.org
Substituents cause predictable shifts in the ¹³C NMR spectrum. For example, in 2-azido-1-benzyl-1H-indole-3-carbaldehyde, the carbonyl carbon of the aldehyde group appears significantly downfield at δ 192.1 ppm, while the benzylic carbon is found at δ 54.3 ppm. vulcanchem.com The presence of a trifluoromethylthio group at the C-3 position in 1-benzyl-3-((trifluoromethyl)thio)-1H-indole shifts the benzylic carbon to δ 50.8 ppm and introduces a quartet for the CF₃ carbon at δ 129.4 ppm due to carbon-fluorine coupling. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for Selected this compound Derivatives
| Compound | Solvent | Benzylic CH₂ (ppm) | Indole Carbons (ppm) | Benzyl Carbons (ppm) | Other Carbons (ppm) |
| This compound rsc.org | CDCl₃ | 50.3 | 101.9, 109.9, 119.8, 121.2, 121.9, 128.5, 136.6 | 127.0, 127.8, 129.0, 137.8 | |
| 2-Azido-1-benzyl-1H-indole-3-carbaldehyde vulcanchem.com | CDCl₃ | 54.3 | 115.2-136.4 | 115.2-136.4 | 192.1 (C=O) |
| 1-Benzyl-3-((trifluoromethyl)thio)-1H-indole rsc.org | CDCl₃ | 50.8 | 94.2, 110.6, 119.7, 121.6, 123.3, 136.2, 136.5 | 127.1, 128.3, 129.1, 137.0 | 129.4 (q, CF₃) |
| 3,3'-(1-Phenylethane-1,1-diyl)bis(this compound) rsc.org | CDCl₃ | 49.9 | 109.8, 118.6, 121.3, 122.3, 123.8, 127.4, 137.4 | 126.5, 127.2, 128.7, 137.9 | 29.3 (CH₃), 43.8 (C(indole)₂) |
For more complex this compound derivatives with overlapping signals in their 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. It is particularly useful for assigning protons in the aromatic regions of the indole and benzyl rings by showing which protons are adjacent to each other. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are close to each other, even if they are not directly coupled. numberanalytics.com NOESY is instrumental in determining the three-dimensional structure and preferred conformation of molecules. For example, it can be used to establish the relative orientation of the benzyl group with respect to the indole ring system. researchgate.netresearcher.life
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com It is a powerful tool for unambiguously assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. acs.org
The combined application of these 2D NMR methods allows for the complete and unambiguous assignment of all proton and carbon signals, even in highly substituted and structurally complex this compound derivatives. researcher.lifeacs.org
Carbon-13 NMR (¹³C NMR) for carbon framework elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key structural features.
The IR spectra of these compounds will typically show characteristic absorption bands for C-H stretching from the aromatic and benzylic groups. For instance, aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group is observed just below 3000 cm⁻¹.
The presence of specific functional groups introduced as substituents gives rise to distinct IR peaks. For example:
An aldehyde group (-CHO) in a compound like 2-azido-1-benzyl-1H-indole-3-carbaldehyde shows a strong C=O stretching absorption around 1640 cm⁻¹. vulcanchem.com
A strong absorption band at 2115 cm⁻¹ is characteristic of the azido (B1232118) group (N₃) in the same molecule. vulcanchem.com
Carboxamide groups (-CONH-) in derivatives like 1-benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide exhibit a C=O stretch in the range of 1636–1651 cm⁻¹ and an N-H stretch between 3280–3334 cm⁻¹. tandfonline.com
For N-benzyl-1H-indole-3-carboxamide, characteristic peaks are observed at 1660 cm⁻¹ for the amide C=O and 1540 cm⁻¹ for the C=C bonds of the benzene (B151609) ring. repec.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | Key Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| 2-Azido-1-benzyl-1H-indole-3-carbaldehyde | Azide (N₃) | 2115 | vulcanchem.com |
| Aldehyde (C=O) | 1640 | vulcanchem.com | |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | Amide (C=O) | 1651 | tandfonline.com |
| Amide (N-H) | 3282 | tandfonline.com | |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide | Amide (C=O) | 1636 | tandfonline.com |
| Amide (N-H) | 3312 | tandfonline.com | |
| N-Benzyl-1H-indole-3-carboxamide | Amide (C=O) | 1660 | repec.org |
| Benzene (C=C) | 1540 | repec.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for molecular weight and formula confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the molecule.
For this compound (C₁₅H₁₃N), the calculated molecular weight is 207.27 g/mol . calpaclab.com Mass spectrometry would show a molecular ion peak (M⁺) at m/z 207. rsc.org The molecular formula can be confirmed by HRMS, which would provide a precise mass that distinguishes it from other compounds with the same nominal mass.
This technique is essential for confirming the identity of synthesized derivatives. For example:
The molecular ion peak for 2-azido-1-benzyl-1H-indole-3-carbaldehyde (C₁₆H₁₂N₄O) is expected at m/z 276. vulcanchem.com
HRMS analysis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (C₁₆H₁₁IN₂) showed the (M+H)⁺ ion at m/z 359.00293, which is in close agreement with the calculated value of 359.00397. nih.gov
Similarly, for 3,3'-(1-phenylethane-1,1-diyl)bis(this compound), HRMS (ESI-TOF) calculated for [M+K]⁺ (C₃₈H₃₂KN₂) was 555.2197, with the found value being 555.2191. rsc.org
MS and HRMS are thus critical for validating the successful synthesis and confirming the elemental composition of new this compound derivatives. rsc.org
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance and serves as a crucial check for its purity and composition. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.
For a synthesized batch of a this compound derivative, the elemental analysis results should agree with the calculated values within a narrow margin (typically ±0.4%) to confirm the identity and purity of the compound. mdpi.com
For example, for a derivative of 2,3-dihydroindole, the elemental analysis found C 78.50%, H 4.64%, and N 10.79%, which corresponded well with the calculated values for the formula C₁₇H₁₂N₂O (C 78.44%, H 4.65%, N 10.76%). mdpi.com Another example is 1-benzylindole-5-carboxaldehyde, where the elemental analysis conformed to the expected percentages of C, H, and N. lgcstandards.com
This technique, often used in conjunction with spectroscopic methods, provides final confirmation of the molecular formula and is a standard requirement for the characterization of newly synthesized compounds. rsc.orgmdpi.com
X-ray Crystallography for Solid-State Structural Determination
Detailed crystallographic studies on several this compound derivatives have been conducted, revealing a diversity of crystal systems and packing arrangements. These studies underscore the structural flexibility of the this compound scaffold and the significant impact of substitution on the molecular conformation.
A notable example is the structural elucidation of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole . This compound was found to crystallize in the orthorhombic system, specifically in the chiral space group P2₁2₁2₁. mdpi.comresearchgate.net The indole ring of the molecule maintains planarity, with a maximum deviation of 0.019(5) Å. In contrast, the tetrahydropyridine (B1245486) and phenyl rings are significantly rotated with respect to the indole moiety, with interplanar angles of 16.37(10)° and 85.57(9)°, respectively. mdpi.com This non-planar conformation is a key feature of its solid-state structure.
In a different substitution pattern, the crystal structure of (Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile was determined to be in the triclinic system with the space group P-1. iucr.org The indole ring in this derivative is also planar, and the double bond connecting the azabicyclic and indole groups possesses a Z geometry. iucr.org
Further illustrating the structural diversity, a derivative featuring a chloro-substituent on the benzyl group, 2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime , crystallizes in the orthorhombic system. nih.gov The dihedral angle between the 4-chlorobenzyl group's benzene ring and the indole ring is a significant 78.56 (6)°. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal form, has also been observed in this class of compounds. A study of (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one identified three distinct polymorphs (monoclinic 1a, and triclinic 1b and 1c). bohrium.com This phenomenon arises from different molecular conformations, particularly the rotation of the benzyl substituent, and variations in intermolecular interactions, leading to different packing arrangements in the crystal lattice. bohrium.com
The crystallographic data for these representative this compound derivatives are summarized in the interactive table below, providing a comparative overview of their key structural parameters.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Orthorhombic | P2₁2₁2₁ | mdpi.comresearchgate.net | ||||||
| (Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile | Triclinic | P-1 | 9.0627(2) | 10.7959(3) | 11.6969(4) | 99.1571(13) | 106.0935(14) | 113.7908(14) | iucr.org |
| 2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime | Orthorhombic | 5.8382(1) | 10.7005(2) | 30.9451(6) | nih.gov | ||||
| (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one (Polymorph 1a) | Monoclinic | bohrium.com | |||||||
| (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one (Polymorph 1b) | Triclinic | bohrium.com | |||||||
| (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one (Polymorph 1c) | Triclinic | bohrium.com |
Computational Chemistry and Theoretical Studies of 1 Benzyl 1h Indole
Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For 1-benzyl-1H-indole, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to find the most stable three-dimensional arrangement of its atoms (optimized geometry). uni-greifswald.de These calculations provide precise values for bond lengths, bond angles, and dihedral angles.
The optimized structure reveals key geometric features. For instance, the indole (B1671886) ring is largely planar, while the benzyl (B1604629) group is positioned at a specific angle relative to it, influenced by steric and electronic effects. The bond connecting the benzylic carbon to the indole nitrogen (N1-C10) is a critical parameter, and its length and the surrounding angles are determined with high accuracy. uni-greifswald.de DFT calculations for related Schiff base derivatives of 1-benzyl-indoline-2,3-dione show that the indole 5-ring is nearly perpendicular to the plane of the phenyl ring, with a torsion angle of C1-N1-C10-C11 around 92.3(4)°. uni-greifswald.de
| Parameter | Typical Method | Significance |
|---|---|---|
| Optimized Geometry (Bond Lengths/Angles) | B3LYP/6-31G(d,p) | Provides the most stable 3D structure of the molecule. uni-greifswald.de |
| Total Energy | B3LYP/6-311++G(d,p) | Indicates the thermodynamic stability of the molecule. openaccesspub.org |
| Dipole Moment | B3LYP/6-31G(d,p) | Measures the polarity and charge distribution of the molecule. |
| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Correlates with experimental IR and Raman spectra for structural confirmation. openaccesspub.org |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govajchem-a.com
For this compound, the MEP map reveals distinct potential regions:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. In this compound, the most negative potential is typically located around the nitrogen atom of the indole ring and the π-system of the indole and benzyl rings. mdpi.com These sites are attractive to protons or other electrophiles.
Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. The hydrogen atoms, particularly those attached to the aromatic rings and the benzylic carbon, exhibit positive electrostatic potential. ajchem-a.com
Neutral Regions (Green): These zones represent areas of near-zero potential.
The MEP analysis provides a qualitative prediction of how this compound will interact with other molecules, such as receptors or enzymes, which is crucial for understanding its biological activity. nih.govajchem-a.com The distinct positive and negative centers suggest the molecule can participate in non-bonded interactions like hydrogen bonding. ajchem-a.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Stability and Reactivity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. ajchem-a.com
HOMO: This orbital acts as the electron donor. For this compound, the HOMO is generally localized over the electron-rich indole ring, indicating this part of the molecule is the primary site for electrophilic attack. mdpi.com
LUMO: This orbital acts as the electron acceptor. The LUMO is often distributed over the benzyl group and the C2-C3 bond of the indole ring, suggesting these are the likely sites for nucleophilic attack. mdpi.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. uni-greifswald.de
A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small energy gap suggests the molecule is more reactive and less stable, as it is more easily polarizable and can readily engage in chemical reactions. uni-greifswald.de
For a related 1-benzyl-indolin-2-one derivative, the calculated HOMO-LUMO gap was found to be around 3.08 eV. uni-greifswald.de This value provides an estimate for the electronic excitability of the core structure.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. uni-greifswald.de |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. nih.gov |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. davidpublisher.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger delocalization. semanticscholar.org
π → π interactions:* Delocalization of π-electrons from the filled π-orbitals of the indole and benzyl rings to the corresponding empty π*-orbitals. This is a major contributor to the aromatic stability of the rings.
n → π interactions:* Delocalization of the lone pair electrons (n) from the indole nitrogen atom into the antibonding π*-orbitals of the aromatic system.
σ → σ interactions:* Hyperconjugative effects involving the sigma bonds of the methylene (B1212753) bridge and the aromatic rings.
These delocalization effects, quantified by E(2) energies, explain the electronic communication between the indole and benzyl moieties and are crucial for understanding the molecule's electronic structure and reactivity. davidpublisher.comsemanticscholar.org
Conformational Analysis and Flexibility Studies
The flexibility of this compound is primarily due to the rotation around the single bond connecting the indole nitrogen and the benzylic carbon (N1-C10). Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. ethz.ch
Theoretical studies, often involving a potential energy surface (PES) scan, can be performed by systematically rotating the dihedral angle defined by the indole and benzyl rings. Such analyses on related molecules have shown that the orientation of the benzyl group is influenced by steric hindrance and weak intramolecular interactions, like CH-π interactions. ethz.ch While multiple conformers may exist as local minima on the energy surface, often one or two conformations are significantly more stable. For some 5-benzylimidazolidin-4-one derivatives, calculations have shown that conformers with the phenyl group positioned over the heterocyclic ring can be the most stable, with relatively small energy differences (less than 2 kcal/mol) between different staggered conformations, suggesting the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch
In Silico Prediction of Drug-like Properties (e.g., ADMET)
Before expensive synthesis and testing, the drug-like potential of a molecule can be estimated using computational methods. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the pharmacokinetic and safety profiles of a compound. pensoft.net
For this compound and its derivatives, various parameters are calculated using software like SwissADME or ADMETlab. pnrjournal.comudhtu.edu.ua Key predicted properties include:
Lipinski's Rule of Five: A set of criteria (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to evaluate drug-likeness and potential oral bioavailability.
Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Estimation of the molecule's ability to cross into the central nervous system.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: Early-stage prediction of potential toxic effects, such as carcinogenicity or hepatotoxicity.
Studies on N-benzyl indole-based hydrazones and other derivatives show that these compounds generally exhibit satisfactory physicochemical and drug-likeness properties, making them promising candidates for further development. pensoft.netrsc.org
| Parameter | Tool/Method | Significance |
|---|---|---|
| Molecular Weight | SwissADME | Affects diffusion and absorption (Lipinski's rule). pensoft.net |
| LogP (Lipophilicity) | SwissADME, XLogP3 | Influences solubility, absorption, and membrane permeability. pensoft.net |
| GI Absorption | ADMETlab 2.0 | Predicts oral bioavailability. udhtu.edu.ua |
| BBB Permeability | ADMETlab 2.0 | Indicates potential for CNS effects. udhtu.edu.ua |
| CYP Inhibition | SwissADME | Predicts potential for drug-drug interactions. pensoft.net |
| Toxicity Prediction | ProTox, TEST | Flags potential safety issues early in development. tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. acs.org For derivatives of this compound, QSAR models can be developed to predict their potency as, for example, enzyme inhibitors or anticancer agents. researchgate.net
The process involves:
Dataset Collection: A series of this compound analogs with experimentally measured biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. rsc.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
QSAR studies on indole-based compounds have successfully identified key structural features required for activity. For instance, a QSAR analysis on N-benzyl indole-derived hydrazones revealed the importance of specific molecular descriptors for developing potent analogues against triple-negative breast cancer. rsc.org These models provide valuable guidance for designing new, more potent derivatives of this compound. acs.org
Biological and Pharmaceutical Research Applications of 1 Benzyl 1h Indole Derivatives
Mechanisms of Biological Activity
The biological effects of 1-benzyl-1H-indole derivatives are rooted in their ability to interact with specific biomolecules and modulate critical cellular functions.
Derivatives of this compound exert their effects by binding to a variety of molecular targets, including enzymes and receptors, thereby influencing their activity. ontosight.ai The indole (B1671886) nucleus allows these compounds to interact with targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
A primary mode of action for many indole derivatives is enzyme inhibition. They have been identified as inhibitors of several key enzymes implicated in disease. For instance, certain derivatives act as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. smolecule.comnih.gov Others inhibit Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator that is a promising target in cancer therapy. nih.govnih.gov The indole scaffold is considered crucial for designing potent LSD1 inhibitors. nih.gov Additional enzymatic targets include topoisomerase I, histone deacetylases (HDACs), and various kinases. nih.govrsc.orgvulcanchem.com
Beyond enzyme inhibition, these compounds can modulate the function of cellular receptors. Studies have shown that indole derivatives can interact with serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in neurological contexts. vulcanchem.comsmolecule.commdpi.com In cancer, specific derivatives have been designed to target receptors crucial for tumor progression, such as the EphA2 receptor. nih.gov Furthermore, members of this chemical family have been developed as inhibitors of key proteins in apoptosis pathways, including Bcl-2 and Mcl-1, and as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com
By interacting with molecular targets, this compound derivatives can modulate a wide array of cellular processes. A key outcome of their activity is the regulation of cell signaling pathways that govern cell fate. mbimph.com For example, they have been shown to inactivate pro-survival signaling cascades such as the PI3K/Akt and MAPK pathways. mbimph.com Some derivatives can also modulate the Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is frequently overactive in cancer and contributes to uncontrolled cell growth. nih.gov
A notable example is the synthetic derivative 1-benzyl-indole-3-carbinol (1-benzyl-I3C), which, at significantly lower concentrations than its parent compound, disrupts the interaction of the Sp1 transcription factor with the promoter of the CDK6 gene. nih.govresearchgate.net This action leads to a halt in the cell cycle. This compound also down-regulates the production of estrogen receptor-alpha protein, demonstrating its ability to alter gene expression. nih.govresearchgate.net Similarly, inhibition of LSD1 by indole derivatives can lead to the reactivation of silenced genes, such as GFI-1b and ITGAM, which are involved in cell differentiation. rsc.org The collective impact of these modulations can lead to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels). mbimph.com
Interactions with Molecular Targets and Pathways (e.g., receptors, enzymes)
Anti-Cancer Research
The ability of this compound derivatives to interfere with multiple cancer-related pathways has made them a major focus of anti-cancer research.
Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for various derivatives in different cell lines, including the MCF-7 breast adenocarcinoma line and the A549 lung carcinoma line.
For example, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed significant cytotoxicity against MCF-7, A549, and HCT116 (colon cancer) cells, with some compounds exhibiting potency greater than the reference drug Staurosporine. mdpi.comsemanticscholar.org One derivative in this series, compound 4e, displayed an average IC₅₀ of 2 µM. mdpi.com An even more potent compound, 1-benzyl-I3C, was found to have an IC₅₀ of approximately 0.05 µM in both MCF-7 and MDA-MB-231 breast cancer cells, representing a nearly 1000-fold increase in potency over the naturally occurring indole-3-carbinol. nih.govresearchgate.net Other classes, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have yielded compounds with activity in the nanomolar range, including one with an IC₅₀ of 46 nM against MCF-7 cells. acs.org
The table below summarizes the antiproliferative activity of selected this compound derivatives.
| Derivative Class/Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 1-Benzyl-I3C | MCF-7 | Breast | 0.05 | nih.govresearchgate.net |
| 1-Benzyl-I3C | MDA-MB-231 | Breast | 0.05 | nih.gov |
| Indole-based Bcl-2 inhibitor (Compound 30) | MCF-7 | Breast | 0.83 | mdpi.com |
| Indole-based Bcl-2 inhibitor (Compound 30) | A549 | Lung | 0.73 | mdpi.com |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Breast, Lung, Colon | ~2 (average) | mdpi.com |
| LSD1 Inhibitor (Compound 43) | A549 | Lung | 0.74 | nih.gov |
| Indole-tetrazole amide (Compound 7) | MCF-7 | Breast | 3.5 | mdpi.com |
| Indole-tetrazole amide (Compound 8) | A549 | Lung | 8.7 | mdpi.com |
The antiproliferative effects of this compound derivatives are driven by specific mechanisms of action, with tubulin and LSD1 being two of the most prominent targets.
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Disrupting microtubule dynamics is a clinically validated anti-cancer strategy. nih.gov Many indole-based compounds have been developed as tubulin polymerization inhibitors, often by binding to the colchicine-binding site on β-tubulin. nih.govunits.it This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net
An indole-1,3,4-oxadiazole hybrid was identified that inhibited tubulin polymerization with an IC₅₀ of 0.48 µM. nih.gov
Indole-tetrazole amides were found to be potent tubulin inhibitors, with one derivative showing an IC₅₀ of 0.34 μM, significantly more potent than the reference compound combretastatin (B1194345) A-4. mdpi.com
A fused indole derivative demonstrated tubulin polymerization inhibition with an IC₅₀ of 0.15 µM. nih.gov
Enzyme Inhibition (LSD1): Lysine-Specific Demethylase 1 (LSD1) is an enzyme that removes methyl groups from histones, thereby regulating gene expression. rsc.org Its overexpression is linked to the progression of various cancers, making it an attractive therapeutic target. nih.gov
A novel indole derivative was reported as a highly potent LSD1 inhibitor with an IC₅₀ value of 0.050 μM. This compound also displayed antiproliferative effects against A549 lung cancer cells. nih.gov
A derivative containing a 5-chloro and an N-(4-fluorobenzyl) indole structure was identified as an effective and irreversible LSD1 inhibitor with an IC₅₀ of 1.23 μM. nih.govresearchgate.net This compound was also shown to inhibit the proliferation of THP-1 leukemia cells. researchgate.net
To validate the therapeutic potential observed in cell-based assays, promising this compound derivatives have been evaluated in preclinical animal models, typically using human tumor xenografts in immunocompromised mice. These studies provide crucial information on in vivo efficacy.
1-benzyl-I3C was shown to effectively inhibit the in vivo growth of tumors derived from human breast cancer cells in athymic mice. nih.govresearchgate.net
A novel Mcl-1 inhibitor featuring an indole carboxylic acid moiety was tested in a 4T1 breast cancer xenograft model. At a dose of 40 mg/kg, the compound significantly inhibited tumor growth, achieving a 52.34% reduction in tumor size. mdpi.com
In another study, a derivative of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde led to a significant reduction in tumor size in xenograft models.
Formulation strategies have also been explored to enhance in vivo efficacy. Encapsulating 1-benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid into lipid nanoparticles was found to increase its accumulation in tumors by 3.5-fold in xenograft models, addressing potential pharmacokinetic limitations. vulcanchem.com
These findings from xenograft models underscore the potential of this compound derivatives as lead compounds for the development of new anti-cancer agents.
Specific Mechanisms of Action (e.g., tubulin polymerization inhibition, enzyme inhibition like LSD1)
Antimicrobial and Anti-Infective Research
The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of this compound have been a focal point of research in this area, demonstrating a broad spectrum of activity against various microorganisms.
Antibacterial Activity
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, research has shown that this compound-6-carboxylic acid exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported to be between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
In other studies, newly synthesized 1H-indole derivatives were evaluated for their in vitro antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com The results indicated that all synthesized compounds demonstrated significant antibacterial activity compared to the standard drug, ampicillin. nanobioletters.com Similarly, a series of 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines, derived from 1-benzyl-3-bromoacetyl indole, were found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.gov
However, not all derivatives have shown activity. One study on N-benzyl-1H-indole-3-carboxamide found no zone of inhibition against tested bacterial isolates, including E. coli, B. subtilis, K. pneumonia, S. aureus, and P. aeruginosa, at a concentration of 3 mg/mL. rsisinternational.org This highlights the importance of specific structural features in determining the antibacterial efficacy of these compounds.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| This compound-6-carboxylic acid | Staphylococcus aureus, Escherichia coli | MIC values between 0.0039 to 0.025 mg/mL. | |
| Substituted 1H-indole derivatives | Bacillus subtilis, Escherichia coli | Significant activity compared to ampicillin. | nanobioletters.com |
| 3-(1-Substituted indol-3-yl)quinoxalin-2(1H)ones | Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus aureus | Highly active compared to cefotaxime (B1668864) and piperacillin. | nih.gov |
| N-Benzyl-1H-indole-3-carboxamide | E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa | Inactive at 3 mg/mL. | rsisinternational.org |
Antifungal Activity
The investigation of this compound derivatives has also extended to their potential as antifungal agents. Research has shown that certain derivatives exhibit notable activity against a range of fungal pathogens. For example, a study on 2-(1-benzyl-1H-indol-3-yl)-7-(phenyl)-2-methyl-3-(pyridin-2-yl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-5-amine derivatives demonstrated their effectiveness against various fungi. researchgate.net
In another study, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines, synthesized from 1-benzyl-3-bromoacetyl indole, were found to be the most active compounds against Candida albicans when compared to the reference drug nystatin. nih.gov The presence of a halogen, such as a halogenobenzyl group, on the indole ring has been suggested as a significant factor influencing antifungal activity. koreascience.kr
Furthermore, novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold have been synthesized and evaluated for their antifungal activity against several plant pathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata. mdpi.com Some of these compounds showed high inhibition rates, indicating their potential for development as fungicides. mdpi.com However, similar to antibacterial studies, not all derivatives are active; N-benzyl-1H-indole-3-carboxamide showed no activity against C. albicans and A. niger. rsisinternational.org
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(1-Benzyl-1H-indol-3-yl) derivative | Various fungi | Effective antifungal activity. | researchgate.net |
| 2-Chloro-3-(1-substituted indol-3-yl)quinoxalines | Candida albicans | Most active compared to nystatin. | nih.gov |
| Indole Schiff base derivatives | Fusarium graminearum, Fusarium oxysporum, Curvularia lunata | High inhibition rates against plant pathogenic fungi. | mdpi.com |
| N-Benzyl-1H-indole-3-carboxamide | Candida albicans, Aspergillus niger | Inactive. | rsisinternational.org |
Antitubercular Activity
The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led researchers to explore the potential of this compound derivatives. Historical studies have pointed to the potential of this class of compounds, with the isonicotinylhydrazone of 1-benzylindole-3-carboxaldehyde being noted for its antitubercular activity. tandfonline.comtandfonline.com
More recent research has focused on synthesizing and evaluating new derivatives. For example, benzylated trisindolines have been synthesized and tested against M. tuberculosis H37Rv strains. aip.org The results showed that a trisindoline derivative with bromo and N-benzyl substitutions on the isatin (B1672199) unit exhibited enhanced antitubercular activity. aip.org Another study synthesized (E)-1-benzyl-3-(2-nitrovinyl)-1H-indole and (E)-1-benzyl-3-(2-methyl-2-nitrovinyl)-1H-indole, which are analogs of compounds with known amoebicidal and antifungal properties. tandfonline.com The development of indole derivatives continues to be a promising area in the discovery of new antitubercular agents. nih.govchula.ac.th
Table 3: Antitubercular Activity of Selected this compound Derivatives
| Compound/Derivative | Target | Key Findings | Reference(s) |
|---|---|---|---|
| Isonicotinylhydrazone of 1-benzylindole-3-carboxaldehyde | Mycobacterium tuberculosis | Claimed to have antitubercular activity. | tandfonline.comtandfonline.com |
| Benzylated trisindoline (3b) | M. tuberculosis H37Rv | More active in inhibiting M. tuberculosis H37Rv compared to other synthesized trisindolines. | aip.org |
| (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole | Mycobacterium tuberculosis | Synthesized as a potential antitubercular agent. | tandfonline.com |
| (E)-1-Benzyl-3-(2-methyl-2-nitrovinyl)-1H-indole | Mycobacterium tuberculosis | Synthesized as a potential antitubercular agent. | tandfonline.com |
Antimalarial Activity
Malaria remains a significant cause of morbidity and mortality worldwide, and the development of new antimalarial drugs is a critical research area. iosrphr.org this compound derivatives have emerged as a promising scaffold for the development of such agents. ijpsr.commalariaworld.org
Research has shown that protecting the indole nitrogen atom with a benzyl (B1604629) group can have a small but positive impact on antimalarial activity. nih.gov For instance, a series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. researchgate.net Several of these compounds demonstrated significant antimalarial activity with IC50 values in the low micromolar range. researchgate.net
Another study focused on the synthesis of 3,5-dibenzylidene-1-(1-benzyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones, which were also investigated for their antimalarial potential. researchgate.net These findings underscore the importance of the this compound scaffold in the design of novel and effective antimalarial compounds.
Anti-Inflammatory Research
Chronic inflammation is a key factor in a variety of diseases, and the development of new anti-inflammatory agents is of high interest. nih.gov Derivatives of this compound have been investigated for their potential anti-inflammatory properties. ijpsr.comontosight.aiontosight.ai
In one study, a series of novel 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activities. jbarbiomed.com The results showed that all the synthesized compounds exhibited moderate to significant anti-inflammatory effects. jbarbiomed.com
Another study investigated the anti-inflammatory activity of 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one. nih.gov This compound demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov These findings suggest that this compound derivatives could serve as a promising scaffold for the development of new anti-inflammatory drugs. researchgate.net
Enzyme Inhibition Studies (e.g., Tyrosinase, MAO, Urease)
Derivatives of this compound have been the subject of numerous studies investigating their ability to inhibit various enzymes implicated in disease processes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.gov Several studies have demonstrated the tyrosinase inhibitory potential of this compound derivatives. For example, 1-benzyl-1H-indol-6-amine has been identified as a competitive inhibitor of tyrosinase. smolecule.com Additionally, 1-benzyl-4-bromo-1H-indole has been investigated for its tyrosinase inhibitory activity. vulcanchem.com
A novel series of N-1 and C-3 substituted indole-based thiosemicarbazones, including N-benzyl indole-based thiosemicarbazones, were synthesized and showed very good to moderate inhibition of mushroom tyrosinase, with some derivatives exhibiting higher inhibitory activity than the standard inhibitor kojic acid. nih.govrsc.org Specifically, derivative 5k displayed the highest inhibitory activity with an IC50 value of 12.40 ± 0.26 μM. nih.gov Another study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising mushroom tyrosinase inhibitor. mdpi.com
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov Research has shown that certain 1-benzyl-indole derivatives can act as MAO inhibitors. For instance, a benzyl group at the first position of an isatin scaffold has been shown to boost inhibitory action against MAO enzymes. nih.gov
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with benzyl substitutions were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com Several compounds showed good inhibitory activity against both isoforms. mdpi.com In another study, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (a derivative of 1-benzoyl-1H-indole) was identified as a potent and selective MAO-B inhibitor with a competitive mode of inhibition. nih.gov
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by Helicobacter pylori. mdpi.com Several this compound derivatives have been investigated as potential urease inhibitors. In one study, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized. mdpi.com Among them, (Z/E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine derivatives (compounds 8 and 9) were identified as potent urease inhibitors, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, which were significantly lower than that of the standard inhibitor thiourea. mdpi.com Another study on diindolylmethane-based-thiadiazole analogs, which can be derived from indole structures, also showed excellent to moderate urease inhibitory potential. researchgate.net
Table 4: Enzyme Inhibition by Selected this compound Derivatives
| Enzyme | Derivative(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Tyrosinase | 1-Benzyl-1H-indol-6-amine | Competitive inhibitor. | smolecule.com |
| Tyrosinase | N-Benzyl indole-based thiosemicarbazone (5k) | IC50 = 12.40 ± 0.26 μM, more potent than kojic acid. | nih.gov |
| MAO-A & MAO-B | (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Good inhibitory activity against both isoforms. | mdpi.com |
| MAO-B | N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Potent and selective competitive inhibitor. | nih.gov |
| Urease | (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine | Potent inhibition with low IC50 values compared to thiourea. | mdpi.com |
Neurological and Psychiatric Research
The scaffold of this compound is a privileged structure in the development of ligands targeting the central nervous system. Its derivatives have been extensively investigated for their potential in treating a range of neurological and psychiatric disorders.
Derivatives of this compound have shown significant promise as ligands for dopamine receptors, which are key targets in the treatment of conditions like Parkinson's disease and schizophrenia. researchgate.netmdpi.com
Specifically, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) was designed as a modification of a multi-target lead structure and demonstrated an affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.comresearchgate.net Docking studies of this compound with the D2 receptor have helped to establish a hypothetical binding model. researchgate.netnih.gov The interaction is thought to occur between its protonatable nitrogen atom and the Asp(3.32) residue of the receptor. researchgate.net
Furthermore, research into phenylpiperazine derivatives has led to the development of subtype-selective dopamine receptor ligands. By assembling phenylpiperazines with 7a-azaindole through various spacers, ligands preferentially interacting with D2 and D4 receptors have been identified. acs.org This line of research underscores the potential for developing highly specific dopaminergic agents based on the this compound framework.
The this compound core is also a key component in the design of ligands for various serotonin (5-HT) receptors, which are implicated in depression, anxiety, and other mood disorders. nih.gov
Notably, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been identified as a ligand for both 5-HT1A and 5-HT2A receptors, with pKi values of 5.00 and 7.81, respectively. mdpi.com This compound also serves as an intermediate in the synthesis of antagonists for the 5-HT6 receptor. mdpi.com Further modification, such as the addition of a methoxy (B1213986) group to create 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole, has yielded ligands for the 5-HT7 receptor. mdpi.com
Structure-activity relationship studies have revealed that the presence of a moderately sized aromatic moiety, like a phenyl or naphthyl group, at the N1 position of the indole ring can enhance affinity for the 5-HT7 receptor. sci-hub.se For instance, certain 1-arylindole derivatives have shown high potency and selectivity as 5-HT7 receptor antagonists. sci-hub.se Additionally, some this compound derivatives have been investigated as dual 5-HT2A and 5-HT6 receptor antagonists for potential use in treating dementia. google.com
| Compound | Receptor Target(s) | Reported Affinity/Activity |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT1A, 5-HT2A | pKi = 5.00 (5-HT1A), 7.81 (5-HT2A) mdpi.com |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole | 5-HT7 | Identified as a 5-HT7 receptor ligand mdpi.com |
| 1-Arylindole derivatives | 5-HT7 | Potent and selective antagonists sci-hub.se |
| 1-Benzyl-4-(piperazin-1-yl)-2-(trifluoromethyl)-1H-benzimidazole | 5-HT2A, 5-HT6 | Dual receptor antagonist google.com |
A series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been synthesized and pharmacologically characterized as competitive antagonists of the human α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netresearchgate.net The indole scaffold is considered a promising basis for the development of new nicotinic antagonists. researchgate.net The inhibitory activity of these compounds was determined through Ca2+ influx assays in cells expressing these receptor subtypes. researchgate.net
The dual antagonism of dopamine D2 and serotonin 5-HT2A receptors is a hallmark of atypical antipsychotic drugs. nih.gov Several this compound derivatives have been synthesized and evaluated for this activity. nih.govresearchgate.net For example, a series of substituted indole derivatives were tested in apomorphine-induced mesh climbing and stereotypy assays in mice, with some compounds showing a potential atypical antipsychotic profile. nih.gov In silico docking studies have been employed to understand the binding of these compounds to D2 and 5-HT2A receptors. nih.gov The neuroprotective and antipsychotic properties of 2-phenyl indole derivatives have also been noted. omicsonline.org
Nicotinic Acetylcholine Receptor Antagonists
Other Biological Activities (e.g., Antioxidant, Antipyretic)
Beyond their applications in neurological research, this compound derivatives have demonstrated a range of other biological activities.
Indole derivatives, in general, are known to possess antioxidant properties, partly due to their ability to act as free radical scavengers. ijpsonline.com Studies on indolylimidazole derivatives, which combine the indole and imidazole (B134444) rings, have reported antioxidant activity. growingscience.comresearchgate.net Specifically, 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole has been noted for its antioxidant properties. growingscience.comresearchgate.net Research on 2-phenyl-1H-indoles has also indicated that compounds with electron-donating substituents tend to be better antioxidants. ijpsonline.com
In addition to antioxidant effects, some indole derivatives have shown potential as antipyretic agents. ajol.info For instance, Indomethacin, a well-known indole derivative, has both anti-inflammatory and antipyretic effects. ijpsonline.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies have provided key insights into how structural modifications influence biological activity.
For example, in the context of HIV-1 fusion inhibitors, SAR studies on benzyl-substituted bisindole compounds have been conducted to examine the effects of isomeric forms and alternative substituents on the benzyl ring. acs.orgnih.gov These studies have led to the identification of compounds with submicromolar activity. nih.gov
In the development of antimicrobial agents, SAR studies on 1-benzylisatin (this compound-2,3-dione) derivatives have shown that:
The introduction of halogen substituents (e.g., chloro, fluoro) on the benzyl ring can enhance antimicrobial activity.
Modifications at the C-3 position often lead to compounds with improved biological profiles. vulcanchem.com
For ligands targeting serotonin receptors, SAR studies have indicated that the nature of the substituent at the N-1 position of the indole ring is critical. For 5-HT7 receptor antagonists, an aromatic group of moderate size at this position enhances affinity. sci-hub.se Conversely, for certain 5-HT7 receptor agonists based on an indole-imidazole scaffold, a benzyl group at the R1 position was found to be inactive, suggesting a narrow binding pocket. uj.edu.pl
| Compound Class | Target/Activity | Key SAR Findings |
| Benzyl-substituted bisindoles | HIV-1 Fusion Inhibition | Isomeric forms and benzyl ring substituents significantly affect activity. acs.orgnih.gov |
| 1-Benzylisatin derivatives | Antimicrobial | Halogenation of the benzyl ring and C-3 modifications enhance activity. vulcanchem.com |
| 1-Arylindole derivatives | 5-HT7 Receptor Antagonism | A moderately sized aromatic group at the N-1 position improves affinity. sci-hub.se |
| Indole-imidazole derivatives | 5-HT7 Receptor Agonism | A benzyl substituent at the R1 position can lead to inactivity. uj.edu.pl |
Emerging Research Directions and Future Perspectives
Development of Novel 1-Benzyl-1H-Indole Scaffolds with Enhanced Bioactivity
The development of new this compound scaffolds is a primary focus of ongoing research, with the goal of enhancing their biological activity. ijpsr.info Scientists are strategically modifying the core structure to improve interactions with biological targets. nih.gov This involves the introduction of various substituents and the creation of hybrid molecules that combine the indole (B1671886) framework with other pharmacologically active moieties.
Recent studies have demonstrated that substitutions on the benzyl (B1604629) and indole rings can significantly influence the bioactivity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, leading to improved binding affinities with specific enzymes or receptors. acs.org Research into novel indole-based thiosemicarbazones has shown that substitutions at the N-1 and C-3 positions of the indole ring can lead to potent inhibitors of enzymes like tyrosinase. nih.govresearchgate.net
Furthermore, the creation of hybrid compounds, where the this compound scaffold is linked to other heterocyclic systems, has yielded promising results. These hybrid structures can exhibit synergistic effects, leading to enhanced therapeutic potential. nih.gov For example, indole derivatives incorporating triazole or oxadiazole motifs have shown significant antifungal and antibacterial activities. nih.gov The strategic design of these novel scaffolds is often guided by structure-activity relationship (SAR) studies, which help in identifying the key structural features required for optimal biological activity. researchgate.netnih.gov
A summary of recent research on novel this compound scaffolds is presented in the table below.
| Scaffold Type | Target/Application | Key Findings |
| Indole-based thiosemicarbazones | Tyrosinase inhibitors | N-1 and C-3 substitutions enhance inhibitory activity. nih.govresearchgate.net |
| Indole-imidazole hybrids | Antifungal agents | Exhibit potent activity against various fungal strains. nih.gov |
| Indole-triazole hybrids | Antibacterial and antifungal agents | Show broad-spectrum antimicrobial activity. nih.gov |
| Indole-derived hydrazones | Anti-cancer agents (TNBC) | Exhibit significant activity against triple-negative breast cancer cells. nih.gov |
Targeted Drug Delivery Systems Incorporating this compound
The effective delivery of therapeutic agents to their specific sites of action is a major challenge in drug development. Targeted drug delivery systems aim to concentrate medication in the tissues of interest, thereby enhancing efficacy and reducing side effects. iptsalipur.orgresearchgate.net The incorporation of this compound derivatives into such systems is an emerging area of research with significant potential. acs.org
One approach involves the use of nanocarriers, such as liposomes, nanoparticles, and micelles, to encapsulate or conjugate this compound-based drugs. researchgate.netwiley-vch.de These nanocarriers can be engineered to target specific cells or tissues by modifying their surface with ligands that bind to receptors overexpressed on the target cells. This "active targeting" strategy can significantly increase the local concentration of the drug at the desired site. iptsalipur.org
Another strategy is the development of prodrugs, where the this compound derivative is chemically modified to be inactive until it reaches the target site, at which point it is converted to its active form. This can help in minimizing off-target effects and improving the therapeutic index of the drug.
The enhanced permeability and retention (EPR) effect is another phenomenon that can be exploited for the passive targeting of this compound-based nanomedicines to tumor tissues. wiley-vch.de The leaky vasculature and poor lymphatic drainage of tumors allow for the accumulation of nanoparticles in the tumor microenvironment. acs.org
The table below summarizes the different targeted drug delivery strategies being explored for this compound derivatives.
| Delivery System | Targeting Mechanism | Potential Advantages |
| Nanocarriers (Liposomes, Nanoparticles) | Active targeting (ligand-receptor binding), Passive targeting (EPR effect) | Increased drug concentration at the target site, reduced systemic toxicity. acs.orgwiley-vch.de |
| Prodrugs | Site-specific activation | Minimized off-target effects, improved therapeutic index. |
| Polymer-drug conjugates | Enhanced solubility and stability | Improved pharmacokinetic profile. acs.org |
Combinatorial Chemistry and High-Throughput Screening for New Derivatives
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govscribd.com These technologies are being increasingly applied to the discovery of new this compound derivatives with therapeutic potential. researchgate.net
Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules from a common scaffold. acs.org By using a variety of building blocks, diverse libraries of this compound derivatives can be generated. These libraries can then be screened for biological activity using HTS, which involves the automated testing of thousands of compounds against a specific biological target. j-morphology.com
This approach has the potential to accelerate the discovery of new lead compounds and to identify novel structure-activity relationships. researchgate.net However, a key challenge in HTS is the occurrence of false-positive results, which can be caused by impurities in the compound libraries. researchgate.net Therefore, careful quality control and follow-up studies are essential to validate the hits identified from HTS campaigns.
Advanced Computational Modeling for Ligand-Receptor Interactions
Advanced computational modeling techniques play a crucial role in understanding the interactions between this compound derivatives and their biological targets at the molecular level. mdpi.com These methods, which include molecular docking and molecular dynamics (MD) simulations, provide valuable insights that can guide the design of more potent and selective compounds. pensoft.net
Molecular docking is a computational tool used to predict the preferred binding orientation of a ligand to a receptor. nih.gov It allows researchers to visualize how a this compound derivative might fit into the active site of a protein and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. pensoft.net This information can be used to design new derivatives with improved binding characteristics.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. pensoft.net These simulations can help to validate the binding modes predicted by molecular docking and to provide a more detailed understanding of the binding process. nih.gov
The use of computational modeling can significantly reduce the time and cost of drug discovery by allowing researchers to prioritize the synthesis and testing of the most promising compounds. mdpi.com
Exploration of this compound in Materials Science and Catalysis
While the primary focus of research on this compound has been in the field of medicinal chemistry, there is growing interest in exploring its potential applications in materials science and catalysis. ambeed.com The unique electronic and structural properties of the indole ring make it an attractive building block for the development of novel materials with interesting optical, electronic, and catalytic properties. epfl.ch
In materials science, this compound derivatives could potentially be used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. ambeed.com The ability to tune the electronic properties of the indole ring through chemical modification makes it possible to design materials with specific desired characteristics.
In the field of catalysis, this compound derivatives could serve as ligands for transition metal catalysts. acs.org The nitrogen atom in the indole ring can coordinate to metal centers, and the benzyl group can be modified to influence the steric and electronic environment around the metal, thereby tuning the catalytic activity and selectivity.
Further Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical products to minimize their environmental impact. royalsocietypublishing.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com The synthesis of this compound and its derivatives is an area where green chemistry principles can be further integrated. rsc.org
Traditional methods for the synthesis of indoles often involve the use of harsh reagents and high temperatures. nih.gov Researchers are now exploring more sustainable approaches, such as the use of water as a solvent, the development of catalytic reactions that minimize waste, and the use of renewable starting materials. rsc.orgacs.org
For example, iodine-catalyzed reactions have been developed for the C-3 benzylation of indoles, offering a metal-free and environmentally friendly alternative to traditional methods. nih.gov Additionally, one-pot synthesis protocols are being developed to reduce the number of steps and the amount of waste generated in the synthesis of complex indole derivatives. nih.gov The further development and adoption of these green synthetic methods will be crucial for the sustainable production of this compound-based compounds. rsc.org
The twelve principles of green chemistry provide a framework for the development of more environmentally friendly chemical processes. royalsocietypublishing.orgmdpi.com
| Principle | Description |
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. royalsocietypublishing.org |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. royalsocietypublishing.org |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. royalsocietypublishing.org |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. royalsocietypublishing.org |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. royalsocietypublishing.org |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. royalsocietypublishing.org |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. acs.org |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. royalsocietypublishing.org |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. royalsocietypublishing.org |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. royalsocietypublishing.org |
Q & A
Q. Table 1: Comparative Yields for this compound Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | NaH, DMSO, 5-chloroindole | 93 | |
| Fischer Indole Synthesis | 2-naphthylhydrazine, ketone | 26.4 | |
| Borylation | [Ir(COD)OMe], HBpin | 78 |
Q. Table 2: Key Spectral Markers for this compound Derivatives
| Derivative | -NMR (δ, ppm) | -NMR (δ, ppm) | Technique Validation |
|---|---|---|---|
| Parent Compound | 4.60 (s, CH), 6.69–8.68 | 50.02 (CH), 110.22 | HMBC, HSQC |
| 3-Carboxylic Acid | 8.12 (br s, COOH) | 165.5 (COOH) | IR, HRMS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
